Methyl 3-amino-5-phenylthiophene-2-carboxylate

Synthetic methodology Sandmeyer reaction Diazonium chemistry

Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS 100063-22-7) is a 3-aminothiophene-2-carboxylate ester bearing a phenyl substituent at the 5-position of the thiophene ring. With a molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g·mol⁻¹, this compound is a crystalline solid at ambient temperature (mp 145–151 °C) that exhibits moderate solubility in organic solvents and limited aqueous solubility (0.0478 mg·mL⁻¹, predicted).

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 100063-22-7
Cat. No. B008719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-phenylthiophene-2-carboxylate
CAS100063-22-7
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
InChIInChI=1S/C12H11NO2S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3
InChIKeyQESSCNMSOLRYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-phenylthiophene-2-carboxylate (CAS 100063-22-7): Compound Class, Core Properties, and Procurement Context


Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS 100063-22-7) is a 3-aminothiophene-2-carboxylate ester bearing a phenyl substituent at the 5-position of the thiophene ring. With a molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g·mol⁻¹, this compound is a crystalline solid at ambient temperature (mp 145–151 °C) that exhibits moderate solubility in organic solvents and limited aqueous solubility (0.0478 mg·mL⁻¹, predicted) . The molecule presents three synthetically addressable handles—a primary aromatic amine at C-3, a methyl ester at C-2, and an unsubstituted thiophene C-4 position—enabling sequential functionalization toward fused heterocycles. It is supplied commercially at ≥97% purity (Thermo Fisher, Alfa Aesar, Bidepharm) and is referenced in 263 patents, reflecting sustained industrial interest as a versatile building block for medicinal chemistry and materials science programs [1].

Why Methyl 3-Amino-5-phenylthiophene-2-carboxylate Cannot Be In-Class Substituted Without Consequence


The 3-amino-5-phenylthiophene-2-carboxylate scaffold occupies a narrow and functionally sensitive region of chemical space where seemingly conservative modifications—ethyl-for-methyl ester exchange, relocation of the amino group from C-3 to C-2, or omission of the 5-phenyl ring—produce disproportionate changes in physicochemical properties, synthetic reactivity, and downstream utility. As the quantitative evidence in Section 3 demonstrates, the methyl ester is a high-melting crystalline solid (mp 147 °C) whereas the ethyl ester analog is a low-melting oily liquid (mp 104–105 °C), directly impacting weighing accuracy, formulation, and purification workflows . Furthermore, the 3-amino-2-carboxylate substitution pattern confers a distinct diazotization profile that required a dedicated methodological solution to enable Sandmeyer-type transformations—a constraint not shared by all in-class analogs [1]. These differences mean that substituting without experimental verification risks failed reactions, altered pharmacokinetic profiles in derived lead series, and procurement of a compound with physical form incompatible with automated high-throughput handling platforms.

Quantitative Differential Evidence: Methyl 3-Amino-5-phenylthiophene-2-carboxylate Versus Closest Analogs


Diazotization Reactivity: Resistance to Standard Sandmeyer Conditions Versus 3-Aminothiophene-2-carboxylate Congeners

Methyl 3-amino-5-phenylthiophene-2-carboxylate (1a) exhibits uniquely poor diazotization behavior compared to other 3-aminothiophene-2-carboxylates. Under standard Sandmeyer conditions (NaNO₂ in aqueous HCl or HBr), diazotization of 1a failed entirely due to precipitation of poorly soluble hydrohalide salts. Even under non-aqueous conditions (tert-butyl nitrite/CuBr₂ in acetonitrile), only significant decomposition of the starting material was observed [1]. In contrast, a modified procedure using NaNO₂/p-toluenesulfonic acid in acetonitrile successfully generated the diazonium salt, enabling the preparation of 3-chlorothiophene-2-carboxylate derivatives 2a–k in 43–83% yield [1]. This reactivity barrier is not universal: the broader class of 3-aminothiophene-2-carboxylates bearing different C-5 substituents typically undergo standard Sandmeyer diazotization without requiring specialized conditions, making 1a a uniquely challenging yet ultimately tractable substrate.

Synthetic methodology Sandmeyer reaction Diazonium chemistry Heterocycle functionalization

Physical Form and Melting Point: Crystalline Solid Methyl Ester Versus Oily Liquid Ethyl Ester Analog

The methyl ester (target compound) and its ethyl ester analog (CAS 88534-50-3) differ dramatically in physical form despite differing by only one methylene unit. Methyl 3-amino-5-phenylthiophene-2-carboxylate is a crystalline solid with a melting point of 147 °C (literature range 145–151 °C across vendors) . In contrast, ethyl 3-amino-5-phenylthiophene-2-carboxylate is described as a colorless oily liquid with a melting point of 104–105 °C . This 42–43 °C elevation in melting point for the methyl ester translates into a solid that can be accurately weighed on microbalances, dispensed by solid-handling automation, and purified by recrystallization, whereas the ethyl ester requires liquid-handling infrastructure and is less amenable to gravimetric dispensing at small scale.

Physicochemical characterization Solid-form handling Automated weighing Parallel synthesis

Lipophilicity and Predicted Membrane Permeability: Methyl Versus Ethyl Ester Partitioning

The methyl ester and ethyl ester analogs exhibit a meaningful difference in predicted lipophilicity. The methyl ester has an ACD/LogP of 3.25 and an XLogP3 of 3.37 [1], while the ethyl ester has an XLogP of 3.7–3.76 . This ΔLogP of approximately 0.4–0.5 units corresponds to a roughly 2.5–3.2-fold difference in octanol/water partition coefficient, placing the ethyl ester closer to the upper boundary of acceptable lipophilicity for CNS drug candidates and potentially increasing its susceptibility to metabolic clearance, phospholipidosis risk, and poorer aqueous solubility. The methyl ester's lower LogP also correlates with its experimentally observed higher aqueous solubility (0.0478 mg·mL⁻¹, predicted class: poorly soluble) compared to the ethyl ester (data not available but expected lower based on the LogP trend).

Drug-likeness LogP Permeability ADME prediction

Regioisomeric Identity: 3-Amino-2-carboxylate Versus 2-Amino-3-carboxylate Substitution Pattern and Consequences for Heterocycle Annulation

The target compound bears the amino group at the thiophene C-3 position and the methyl ester at C-2, which is the less common regioisomeric arrangement. The alternative regioisomer, methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5), places the amino group at C-2 and the ester at C-3. This positional swap fundamentally alters the accessible heterocyclic annulation pathways: the 3-amino-2-carboxylate (target) is a direct precursor to thieno[3,2-b]indoles via Fischer indolization and to thieno[3,2-d]pyrimidines via condensation with nitriles or formamide equivalents [1]. The 2-amino-3-carboxylate regioisomer is instead utilized for thieno[2,3-d]pyrimidine-based FLT3 inhibitors . The two regioisomers also differ in melting point (target: 147 °C; 2-amino regioisomer: 140–142 °C) and boiling point (target: 442.5 °C at 760 mmHg; 2-amino regioisomer: 379.5 °C at 760 mmHg), reflecting different crystal packing and intermolecular interactions .

Regiochemistry Heterocycle synthesis Thienopyrimidine Kinase inhibitor scaffolds

Commercial Quality Specifications: Vendor-Validated Purity and Batch-to-Batch Analytical Documentation

Methyl 3-amino-5-phenylthiophene-2-carboxylate is supplied with well-defined purity specifications that facilitate direct procurement without in-house repurification. Thermo Fisher Scientific offers the compound at 97% assay (by titration or HPLC) . Bidepharm provides batch-specific Certificates of Analysis including NMR, HPLC, and GC data at 98% standard purity . Alfa Aesar supplies the compound at 97% purity [1]. CATO Research Chemicals offers the compound as an ISO 17034-certified reference standard [2]. In contrast, the ethyl ester analog (CAS 88534-50-3) is typically offered at 95% purity by suppliers such as AKSci, and the free carboxylic acid (CAS 99972-47-1) is listed at ≥95% purity with no melting point or boiling point data available from most vendors, indicating lower characterization maturity.

Quality control Analytical chemistry Procurement Reference standards

Highest-Confidence Application Scenarios for Methyl 3-Amino-5-phenylthiophene-2-carboxylate Based on Quantitative Evidence


Synthesis of Thieno[3,2-b]indole and Thieno[3,2-d]pyrimidine Libraries via 3-Amino-2-carboxylate Annulation

The 3-amino-2-carboxylate regiochemistry of this compound directly enables Fischer indolization-based one-pot synthesis of thieno[3,2-b]indoles, a scaffold with demonstrated utility in organic electronics and kinase inhibitor programs [1]. The methyl ester functionality permits saponification to the free acid in situ, followed by decarboxylation and indolization, a sequence documented in Tetrahedron Letters with diverse arylhydrazines [1]. Additionally, condensation with cyanoformate or formamide equivalents yields thieno[3,2-d]pyrimidine-2-carboxylic acids, templates for kinase-focused libraries [2]. Procurement of this specific regioisomer is mandatory for these routes; the 2-amino-3-carboxylate regioisomer leads to the thieno[2,3-d]pyrimidine system instead.

Building Block for N,S-Heteroacene Construction in Organic Electronics

Demina et al. (2019) demonstrated that methyl 3-amino-5-phenylthiophene-2-carboxylate serves as the entry point to aryl-substituted thieno[3,2-b]thiophene (TT) derivatives, which are core units in organic field-effect transistors, bulk heterojunction solar cells, and dye-sensitized solar cells [1]. Despite its challenging diazotization, an optimized Sandmeyer protocol converts it to methyl 3-chloro-5-phenylthiophene-2-carboxylate (43–83% yield), which then enters a Fiesselmann thiophene synthesis to afford TT esters in 41–78% yield. This metal-free synthetic sequence avoids expensive palladium-catalyzed cross-couplings, making it cost-competitive for gram-to-kilogram scale-up of organic semiconductor intermediates [1].

Fragment-Based and Structure-Activity Relationship (SAR) Programs Requiring a Crystalline, Easily Weighable 5-Phenylthiophene Core

The methyl ester's solid crystalline form (mp 147 °C) makes it superior to the liquid ethyl ester analog for fragment library construction and SAR expansion where accurate gravimetric dispensing is critical [1]. Its lower LogP (3.25 vs. 3.7 for the ethyl ester) provides a more favorable starting point for lead optimization, leaving greater lipophilicity budget for potency-enhancing substituents [2]. The compound's 263 associated patents further indicate that this scaffold is actively pursued across multiple therapeutic areas, and its ISO 17034 reference standard availability supports quantitative bioanalytical method development and pharmacokinetic bridging studies .

Precursor for 3-Aminothiophene-Based Covalent Inhibitors and Chemical Probes

The free primary aromatic amine at C-3 is directly amenable to acylation, sulfonylation, reductive amination, and diazotization–coupling sequences, enabling rapid diversification of the thiophene C-3 vector. The 6-bromoindole–3-aminothiophene-2-carboxylate class of bacterial cystathionine γ-lyase (CGL) inhibitors reported by MDPI Molecules (2025) exemplifies how the 3-aminothiophene-2-carboxylate moiety serves as a key pharmacophoric element for antibiotic potentiation [1]. While the CGL inhibitor series uses a 5-methylenyl-linked bromoindole rather than a 5-phenyl substituent, the synthetic methodology and biological rationale validate the broader 3-aminothiophene-2-carboxylate chemotype. The 5-phenyl variant offers a distinct steric and electronic profile for probing CGL or other targets where aromatic stacking interactions at the 5-position are hypothesized to contribute to binding affinity.

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